molecular formula C12H16ClN B1358263 4-Benzylidenepiperidine hydrochloride CAS No. 164650-63-9

4-Benzylidenepiperidine hydrochloride

Cat. No.: B1358263
CAS No.: 164650-63-9
M. Wt: 209.71 g/mol
InChI Key: GKHTYRZQRHFMIL-UHFFFAOYSA-N
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Description

4-Benzylidenepiperidine hydrochloride is a chemical compound with the molecular formula C12H16ClN . It has a molecular weight of 209.71 g/mol . The compound is also known by several synonyms, including this compound and 4- (phenylmethylidene)piperidine hydrochloride .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,10,13H,6-9H2;1H . The Canonical SMILES string is C1CNCCC1=CC2=CC=CC=C2.Cl .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.71 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 209.0971272 g/mol . The topological polar surface area is 12 Ų .

Scientific Research Applications

Polyelectrolytes and Polymeric Properties

4-Benzylidenepiperidine hydrochloride exhibits properties relevant to the study of polyelectrolytes. Fuoss and Strauss (1948) explored poly-4-vinylpyridinium chloride, demonstrating its behavior as the salt of a weak base and its solubility in water. This research provides insights into the polymeric characteristics of related compounds, including this compound (Fuoss & Strauss, 1948).

Chemical Synthesis

The compound plays a role in the synthesis of various chemicals. For instance, Iimura, Mishima, and Sugimoto (1989) focused on synthesizing 1-Benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride as an acetylcholinesterase inhibitor (Iimura, Mishima, & Sugimoto, 1989). Additionally, Lan Zhi-yin (2004) developed a synthetic method for a similar compound, indicating its relevance in the creation of industrially significant chemicals (Lan Zhi-yin, 2004).

Chemoselective Transformations

Cheng et al. (2014) explored the Pd–C catalytic hydrodechlorination–hydrogenation of 4-acylpyridines, where this compound was a product. This showcases its application in chemoselective transformations (Cheng et al., 2014).

Pharmacological Studies

The compound has been investigated for potential pharmacological applications. Paudel et al. (2016) examined arylpiperazine-benzylpiperidines, which include structures similar to this compound, for their reuptake inhibitory activities. This suggests its potential role in neuropsychiatric and neurodegenerative disorder treatments (Paudel et al., 2016).

Analytical Chemistry

In the field of analytical chemistry, Oda et al. (1992) developed a method for the chiral separation of 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]-methylpiperidine hydrochloride enantiomers, illustrating its importance in chemical analysis (Oda et al., 1992).

Future Directions

Piperidine derivatives, which are structurally similar to 4-Benzylidenepiperidine hydrochloride, have seen recent advances in synthesis and pharmacological applications . These compounds have shown a wide range of bioactivities and have been used in the synthesis of various pharmaceuticals . Future research may explore the potential of this compound in similar applications.

Mechanism of Action

Target of Action

4-Benzylidenepiperidine hydrochloride primarily targets the monoamine neurotransmitters in the brain. It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . These neurotransmitters play crucial roles in regulating mood, attention, and bodily functions.

Mode of Action

The compound interacts with its targets by increasing the release of monoamines, particularly norepinephrine, in the brain . This increased release can lead to changes in neuronal signaling and neurotransmission, potentially influencing various physiological and psychological processes.

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed in the body, metabolized by liver enzymes, and excreted via the kidneys .

Properties

IUPAC Name

4-benzylidenepiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,10,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHTYRZQRHFMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594917
Record name 4-Benzylidenepiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164650-63-9
Record name 4-Benzylidenepiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There was dissolved 24.6 g (96 mmol) of 1-benzyl-4-benzylidenepiperidine in 200 ml of dichloroethane and thereto 11.1 ml (102 mmol) of 1-chloroethyl chloroformate was added dropwise under cooling with ice. The reaction solution was refluxed with heating for 30 minutes and then stirred at room temperature for 1.5 hours. The reaction solution was concentrated to 80 ml by removing the solvent under reduced pressure, thereto was added 200 ml of methanol and the obtained mixture was refluxed with heating for 12 hours. The solvent was removed under reduced pressure and to the obtained residue was added 100 ml of isopropyl ether and the precipitate was separated by filtration to obtain 8.6 g of the titled compound.
Name
1-benzyl-4-benzylidenepiperidine
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two

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